
2-Amino-5-cyano-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-cyano-3-methylbenzamide is an organic compound with the molecular formula C10H11N3O. It is a derivative of benzamide and contains functional groups such as an amino group, a cyano group, and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-5-cyano-3-methylbenzamide can be synthesized through several methods. One common method involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid esters or diesters with methylamine . The reaction typically requires the presence of an alkali such as sodium amide, sodium hydride, or sodium hydroxide to facilitate the process . The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may include additional purification steps to ensure the compound meets the required standards for various applications. The use of advanced equipment and techniques helps in achieving higher yields and better quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-cyano-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Amino-5-cyano-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-amino-5-cyano-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to activate ryanodine receptors, leading to the disruption of calcium ion channels in invertebrate pests . This action results in the mortality of the pests, making it a valuable compound in pest control.
Comparación Con Compuestos Similares
2-Amino-5-cyano-3-methylbenzamide can be compared with other similar compounds, such as:
2-Amino-5-cyano-N-methyl-3-methylbenzamide: This compound shares a similar structure but has an additional methyl group on the nitrogen atom.
2-Amino-5-cyano-3-methylbenzoic acid: This compound has a carboxylic acid group instead of the amide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
2-amino-5-cyano-3-methylbenzamide |
InChI |
InChI=1S/C9H9N3O/c1-5-2-6(4-10)3-7(8(5)11)9(12)13/h2-3H,11H2,1H3,(H2,12,13) |
Clave InChI |
IDTPZHAYLYZIDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N)C(=O)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


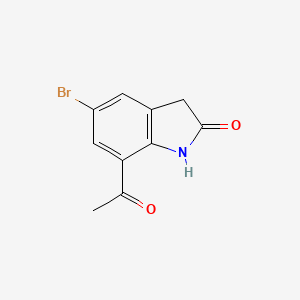
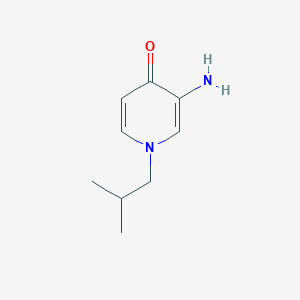
![tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13007740.png)

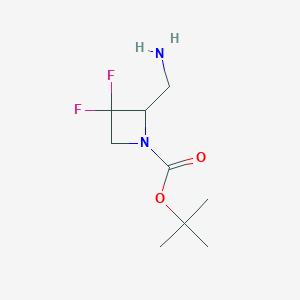



![8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13007772.png)
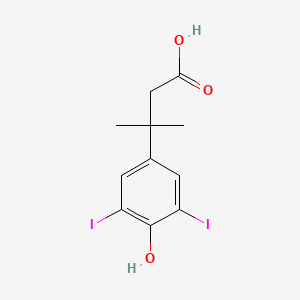
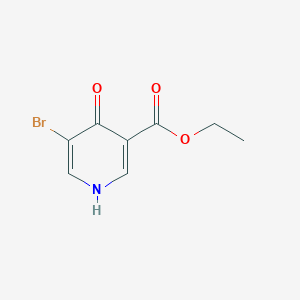

![5-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13007796.png)

